2-Chloroquinazoline
Overview
Description
2-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2 It is a derivative of quinazoline, an aromatic heterocycle consisting of a benzene ring fused with a pyrimidine ring
Mechanism of Action
Target of Action
2-Chloroquinazoline, a derivative of quinazolinone, has been found to have a broad spectrum of biological activities .
Mode of Action
Quinazolinones, the parent compound, have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazolinones inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Quinazolinones affect multiple biochemical pathways due to their diverse biological activities. They have been reported to exhibit antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory activities, and more . For example, some quinazolinones have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Result of Action
The results of the action of this compound are dependent on its specific targets and mode of action. For instance, quinazolinones with antimalarial activity can lead to the accumulation of toxic heme in Plasmodium species, killing the parasite . In the context of cancer, some this compound derivatives have shown anti-proliferative activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroquinazoline can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with phosphorus oxychloride (POCl3) under reflux conditions. This method yields this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Products include various substituted quinazolines depending on the nucleophile used.
Cyclization: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Chloroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of agrochemicals and functional materials.
Comparison with Similar Compounds
- 4,7-Dichloroquinazoline
- 6-Bromo-2-chloroquinazoline
- 2-amino-5-chloroquinazoline
- 7-chloroquinoline
- 8-Chloroquinoline
Comparison: 2-Chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 4,7-Dichloroquinazoline has two chlorine atoms, which can lead to different substitution reactions and biological properties.
Properties
IUPAC Name |
2-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPTYRGXBUYONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976967 | |
Record name | 2-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-13-5 | |
Record name | Quinazoline, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloroquinazoline in synthetic chemistry?
A1: this compound is a versatile building block in organic synthesis, especially for constructing various quinazoline derivatives. Its reactivity stems from the presence of a chlorine atom at the 2-position, which can be readily displaced by a variety of nucleophiles. [, ] This allows for the introduction of diverse substituents onto the quinazoline scaffold, enabling the synthesis of libraries of compounds with potentially interesting biological activities.
Q2: How is this compound typically synthesized?
A2: One common method for synthesizing this compound involves reacting chloroform with pyrazole in a vapor-phase reactor at high temperatures (555°C). [] This reaction leads to the formation of 2-chloropyrimidine, which can be further converted to this compound.
Q3: What types of nucleophiles can react with this compound?
A3: this compound readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and organometallic reagents. [, , , , ] For example, alkylamines react with this compound in dimethylformamide to yield a mixture of products, including 2-alkylamino-4-chloroquinazolines and 2,4-bis(alkylamino)quinazolines. [] The specific product distribution depends on factors such as the steric bulk and basicity of the amine.
Q4: Can you elaborate on the reactions of this compound with organometallic reagents?
A4: Aryl lithium reagents react with this compound through a nucleophilic addition-oxidation sequence. [] This reaction involves initial addition of the aryl lithium to the 4-position of the quinazoline ring, followed by oxidation of the resulting dihydroquinazoline intermediate to afford the corresponding 2-chloro-4-arylquinazoline. This synthetic approach provides a useful method for accessing 4-arylquinazoline derivatives.
Q5: What are some notable applications of this compound derivatives in medicinal chemistry?
A5: this compound derivatives have shown promise as antagonists of the serotonin 5-HT2A receptor. [] These compounds are synthesized by reacting 4-substituted 2-chloroquinazolines with 4-methylpiperazine. This class of compounds holds potential for treating conditions related to serotonin signaling. Additionally, this compound derivatives have been investigated as potential EGFR-TK inhibitors for cancer treatment. [] Studies have demonstrated that certain derivatives exhibit anti-proliferation activity against cancer cell lines, highlighting their potential as anti-cancer agents.
Q6: What is the role of structure-activity relationships (SAR) in optimizing the biological activity of this compound derivatives?
A6: SAR studies are crucial for understanding how structural modifications to the this compound scaffold impact its biological activity. For instance, research has shown that incorporating a chlorine substituent at a specific position on the quinazoline ring enhances anti-proliferative activity compared to hydrogen or vinyl substitutions. [] This kind of information guides the design of more potent and selective compounds for specific therapeutic applications.
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